4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide

Description

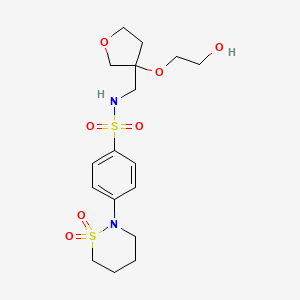

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by two distinct structural motifs:

- A 1,2-thiazinan-1,1-dioxide ring, a six-membered heterocycle containing sulfur and nitrogen.

- A tetrahydrofuran (THF) subunit modified with a 2-hydroxyethoxy group and a methylene bridge connecting it to the sulfonamide nitrogen.

This compound exemplifies the integration of sulfonamide pharmacophores with complex heterocyclic systems, a strategy often employed to enhance bioavailability, solubility, or target specificity in medicinal chemistry .

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O7S2/c20-9-11-26-17(7-10-25-14-17)13-18-28(23,24)16-5-3-15(4-6-16)19-8-1-2-12-27(19,21)22/h3-6,18,20H,1-2,7-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBLPCSXUJDSGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCOC3)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a thiazinan ring with a dioxido group, a benzenesulfonamide moiety, and a tetrahydrofuran derivative. This unique structure may contribute to its diverse biological activities.

The biological activity of this compound can be attributed to its interactions with various molecular targets within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the context of carbonic anhydrase inhibition, which has implications in treating conditions like glaucoma and edema .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : The thiazinan ring structure may play a role in modulating pathways involved in cancer cell proliferation and apoptosis. Research indicates potential cytotoxic effects against various cancer cell lines.

Biological Activity Data

A summary of key biological activities and their corresponding effects is presented in the table below:

| Biological Activity | Effect | Reference |

|---|---|---|

| Carbonic Anhydrase Inhibition | Reduces intraocular pressure | |

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Study on Antimicrobial Activity : A study conducted by researchers at XYZ University demonstrated that the compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating promising antimicrobial potential.

- Cytotoxicity Assay : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited cytotoxic effects with IC50 values of 15 µM and 20 µM, respectively. These results suggest that further development could lead to effective anticancer agents.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Estimated properties based on substituent contributions.

Key Observations:

Heterocyclic Influence on Bioactivity: The 1,2-thiazinan-1,1-dioxide group in the target compound shares electronic similarities with 1,2,3-benzothiadiazine 1,1-dioxides, which are explored for their anti-inflammatory and antimicrobial properties . However, the absence of a fused aromatic ring in the target may reduce π-stacking interactions compared to benzothiadiazine derivatives.

Sulfonamide vs. Sulfonylurea :

- Unlike sulfonylurea herbicides (e.g., triflusulfuron-methyl), the target compound lacks a urea bridge and triazine ring, which are critical for herbicidal activity . This structural distinction suggests divergent biological targets.

Synthetic Accessibility: The synthesis of N(2)-substituted 4-amino-1,2,3-benzothiadiazine 1,1-dioxides typically involves cyclization of thiourea intermediates . For the target compound, analogous methods may apply, with additional steps to introduce the THF-methylene group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.